molecular formula C6H14NNaO5S B13668793 Sodium 2-Morpholinoethanesulfonate Monohydrate

Sodium 2-Morpholinoethanesulfonate Monohydrate

Cat. No.: B13668793
M. Wt: 235.24 g/mol
InChI Key: CSRCBLMBBOJYEX-UHFFFAOYSA-M
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Description

Emergence of Zwitterionic Buffers in Mid-20th Century Biochemistry

Prior to the 1960s, biological research faced significant challenges due to the limitations of available buffering agents. Early buffers such as phosphate, bicarbonate, and tris(hydroxymethyl)aminomethane (TRIS) were often incompatible with biochemical systems. These compounds exhibited undesirable properties, including toxicity, reactivity with metal ions, and interference with enzymatic activity. Additionally, their pKa values frequently fell outside the physiologically critical range of pH 6–8, rendering them ineffective for studying neutral biological processes.

The introduction of zwitterionic buffers marked a paradigm shift. These compounds, characterized by the presence of both positively and negatively charged functional groups within the same molecule, addressed many shortcomings of earlier buffers. Zwitterions such as sodium 2-morpholinoethanesulfonate monohydrate demonstrated enhanced solubility in aqueous media, minimal membrane permeability, and reduced ionic interference. Their dual ionic nature allowed for stable protonation states across a wider pH range, making them indispensable for cell culture studies, protein purification, and enzymatic assays. By the mid-20th century, the demand for such buffers catalyzed systematic efforts to design compounds tailored to biochemical research.

Norman Good's Selection Criteria for Ideal Biological Buffers

In 1966, Norman Good and colleagues established a rigorous framework for evaluating buffering agents, culminating in the identification of this compound (MES) as part of the "Good’s buffers" series. The selection criteria emphasized nine key properties:

Criterion Rationale
pKa (6–8) Optimal buffering capacity near physiological pH
High aqueous solubility Compatibility with biological systems and ease of handling
Low lipid solubility Prevention of accumulation in nonpolar cellular compartments
Membrane impermeability Minimization of intracellular interference
Chemical stability Resistance to enzymatic degradation and temperature fluctuations
Minimal UV/visible absorbance Avoidance of interference with spectrophotometric assays
Low metal ion affinity Prevention of complexation with biologically relevant cations (e.g., Ca²⁺, Mg²⁺)
Non-reactivity Inertness toward biochemical pathways and redox processes
Ease of synthesis Accessibility and cost-effectiveness for widespread adoption

MES exemplifies these criteria with a pKa of 6.15 at 20°C, high water solubility (≥0.5 M), and negligible absorbance above 230 nm. Its morpholino and sulfonate groups contribute to a zwitterionic structure that resists membrane penetration and avoids disruptive interactions with proteins. These properties solidified its role in applications ranging from electrophoresis to organelle isolation.

Evolutionary Rationale for Morpholino-Based Sulfonic Acid Derivatives

The structural evolution of this compound reflects deliberate optimization for biochemical utility. The morpholino ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—provides steric and electronic stability. Unlike piperazine derivatives (e.g., PIPES, HEPES), which may form radicals in redox-active systems, the morpholino group exhibits low reactivity, ensuring compatibility with oxidative environments.

The ethanesulfonic acid moiety enhances solubility and ionic strength modulation. Sulfonic acid groups dissociate completely in aqueous solutions, providing consistent buffering capacity without significant salt effects. This contrasts with carboxylate-containing buffers (e.g., acetate), which exhibit pH-dependent solubility and metal chelation tendencies.

Comparative analysis of Good’s buffers highlights the advantages of morpholino-sulfonate derivatives:

Buffer pKa (20°C) Useful pH Range Key Structural Features
MES 6.15 5.5–6.7 Morpholino ring, ethanesulfonic acid
MOPS 7.15 6.5–7.9 Morpholino ring, propanesulfonic acid
HEPES 7.55 6.8–8.2 Piperazine ring, ethanesulfonic acid

The substitution of piperazine with morpholino in MES eliminates nitrogen-centered reactivity, while the ethanesulfonic chain balances hydrophilicity and molecular bulk. These modifications align with Good’s vision of buffers that remain inert across diverse experimental conditions, enabling precise control over biochemical environments.

Properties

Molecular Formula

C6H14NNaO5S

Molecular Weight

235.24 g/mol

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate;hydrate

InChI

InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1

InChI Key

CSRCBLMBBOJYEX-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].O.[Na+]

Origin of Product

United States

Preparation Methods

Overview

The preparation of this compound generally involves the reaction of morpholine with sodium chloroethanesulfonate or related sulfonic acid derivatives, followed by neutralization and crystallization steps to obtain the monohydrate form with high purity. The methods focus on optimizing reaction conditions such as temperature, pH control, and purification to maximize yield and product quality.

Detailed Preparation Procedure

A cost-effective and industrially viable preparation method includes the following key steps:

  • Reaction of Morpholine with Sodium Chloroethanesulfonate
    An organic solution containing morpholine and sodium chloroethanesulfonate is mixed and heated under reflux at 60-70 °C. This facilitates the nucleophilic substitution reaction forming 2-morpholinoethanesulfonic acid intermediates.

  • pH Regulation and Formation of Methanol Solution
    Sodium methoxide is slowly added to adjust the pH and promote the formation of a methanol solution of 2-morpholinoethanesulfonic acid.

  • Acidification and Impurity Removal
    The pH is then adjusted to approximately 5 by adding hydrochloric acid. Impurities such as sodium chloride are removed via hot filtration.

  • Crystallization and Purification
    The purified solution is cooled to induce crystallization of 2-(4-morpholinyl)ethanesulfonic acid. The crystals are separated by centrifugation and purified to yield MES monohydrate with high purity.

This method ensures cost-effectiveness and efficient production of MES monohydrate with superior quality suitable for biochemical applications.

Alternative Industrial Synthesis (Patent-Based Method)

A patented industrial synthesis method includes:

  • Sulfonation : Sulfur trioxide gas is reacted with absolute ethanol under controlled temperature (0-50 °C) to generate ethanedisulfonic acid.
  • Dilution : The ethanedisulfonic acid is diluted with deionized water at 10-40 °C.
  • Neutralization and Morpholine Addition : 30% liquid caustic soda (NaOH) is added dropwise under stirring and cooling to form sodium edisulphonate solution. Morpholine is then added, and the pH is controlled between 12.5-13.5. The mixture is refluxed at 100 °C for several hours.
  • Acidification and Crystallization : The reaction mixture is acidified with dilute sulfuric acid to pH ~4.3, diluted, cooled, and centrifuged to separate crystallized sodium sulfate decahydrate and obtain the desired MES sodium salt monohydrate.

This method addresses challenges such as high chemical oxygen demand (COD) of mother liquor, corrosion, and cost by optimizing acidification and salt removal steps.

Comparative Summary of Preparation Methods

Step Method 1: Reflux with Sodium Chloroethanesulfonate Method 2: Sulfonation and Neutralization (Patent)
Starting Materials Morpholine + Sodium chloroethanesulfonate Sulfur trioxide + Ethanol + Morpholine + NaOH
Reaction Temperature 60-70 °C reflux 0-50 °C sulfonation; 60-100 °C neutralization and reflux
pH Control Sodium methoxide and HCl to pH 5 NaOH to pH 12.5-13.5; sulfuric acid to pH 4.3
Purification Hot filtration, centrifugation Dilution, cooling, centrifugation to remove sodium sulfate
Product Form Crystalline MES monohydrate Crystalline MES sodium salt monohydrate
Advantages Cost-effective, high purity, efficient Improved equipment life, reduced COD, optimized synthesis

Data Table: Key Physical and Chemical Properties

Property Value Reference
Molecular Formula C6H12NO4S·H2O
Molecular Weight ~213.2 g/mol
pKa (at 25 °C) 6.1
Solubility Soluble in water (0.5 M clear solution)
Physical Appearance White crystalline powder
Melting Point >250 °C (decomposition)
Storage Store in dry conditions; avoid autoclaving

Chemical Reactions Analysis

Types of Reactions

Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .

Scientific Research Applications

Common Applications

  • Buffering Agent: MES Sodium Salt is primarily used as a buffering agent to maintain a stable pH in various experimental procedures within the life science field .
  • Protein Purification, Enzyme Assays, and Electrophoresis: Due to its buffering capacity and stability within the desired pH range, MES Sodium Salt is commonly used in protein purification, enzyme assays, and electrophoresis techniques where maintaining a specific pH range is crucial .
  • Cell Culture Media: MES is often used in buffered culture media for bacteria, yeast, and mammalian cells .

Advantages of Using MES Sodium Salt

  • Compatibility with Biological Systems: MES Sodium Salt exhibits minimal interference with enzymatic activity and other biological processes, ensuring reliable and accurate results .
  • Non-Coordinating Buffer: MES is useful as a non-coordinating buffer in chemistry involving metal ions because it only weakly binds Ca, Mg, Mn, and has negligible binding with Cu(II) . Many common buffers, such as phosphate and acetate, readily form coordination complexes, making MES a preferable alternative in these scenarios .
  • pH Stability: The media with the addition of MES is better able to maintain stable media pH .

Usage Tips

  • MES free acid or MES free acid monohydrate can be mixed with MES sodium salt to acquire the desired pH .
  • Alternatively, MES free acid or MES free acid monohydrate can be titrated with sodium hydroxide to attain the desired pH .

Mechanism of Action

The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .

Comparison with Similar Compounds

Sodium 2-Chloroethanesulfonate Monohydrate

This compound replaces the morpholino group in MES with a chlorine atom, resulting in distinct reactivity and applications. It is primarily used in industrial surfactant production and chemical synthesis due to its electrophilic chloro group . Unlike MES, it lacks buffering capacity in biological systems and is hygroscopic, requiring stringent storage conditions.

MES Hydrate (Free Acid vs. Sodium Salt)

The free acid form (MES hydrate) shares the same molecular weight and pKa as its sodium salt but requires neutralization with NaOH for buffer preparation. The sodium salt offers immediate solubility and consistent pH stability, making it preferable for ready-to-use biochemical solutions .

MOPS and MOPSO

MOPS (pKa 7.20) and MOPSO (pKa 6.90) are structurally related to MES but feature a propane-sulfonate backbone with additional hydroxyl groups. These modifications extend their buffering range to neutral-to-alkaline pH, ideal for mammalian cell culture and protein purification . In contrast, MES is favored in acidic environments, such as RNA electrophoresis, where its lower pKa minimizes nucleic acid degradation .

Sodium Hydrogen Sulphate Monohydrate

This inorganic sulfonate lacks the morpholino ring and is strongly acidic (pKa 1.99). It serves as a laboratory pH adjuster and industrial cleaning agent rather than a biological buffer, with distinct handling hazards such as corrosivity .

Market and Industrial Insights

  • This compound is priced at $30/100g (), reflecting its niche use in high-precision research.
  • Sodium 2-Chloroethanesulfonate Monohydrate dominates industrial markets, with projected global sales growth of ~5.8% CAGR (2025–2031) due to demand for surfactants and agrochemicals .
  • MOPS and related buffers command higher prices (e.g., $152/1g for specialized derivatives) due to their critical role in biopharmaceutical production .

Research and Development Trends

MES monohydrate’s low metal ion interference has been validated in seminal studies, such as Good & Izawa’s enzymatic assays (1972) . Recent innovations focus on derivatizing sulfonate buffers for CRISPR-based applications, where MES’s stability under mild conditions is advantageous . In contrast, Sodium 2-Chloroethanesulfonate is being explored for green chemistry applications due to its recyclable byproducts .

Biological Activity

Sodium 2-Morpholinoethanesulfonate Monohydrate, commonly referred to as MES, is a widely used buffering agent in biological and biochemical applications. Its unique properties make it essential for maintaining pH stability in various experimental conditions. This article delves into the biological activity of MES, including its physicochemical properties, applications, and relevant research findings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃NO₄S
Molecular Weight 195.2 g/mol
pKa 6.15 at 20 °C
Solubility Highly soluble in water
Melting Point >300 °C
Density 1.349 g/cm³
CAS Number 145224-94-8

Biological Applications

MES is primarily utilized as a buffering agent due to its ability to maintain a stable pH range (5.5-7.0) in biological systems. This is crucial for enzyme activity and cellular processes, as many biological reactions are pH-sensitive. The compound is particularly effective in cell culture media, where it helps to stabilize the environment for cell growth and function.

  • Cell Culture : MES is often used in the preparation of growth media for various cell types, including mammalian cells, where it helps to maintain physiological pH levels during cell proliferation and differentiation.
  • Biochemical Assays : In enzyme assays, MES serves to provide a consistent pH environment that is critical for accurate measurements of enzyme activity.
  • Molecular Biology : As a non-coordinating buffer, MES is beneficial in experiments involving metal ions, minimizing unwanted interactions that could affect experimental outcomes.

Research Findings

Recent studies have highlighted the versatility of MES in various biological contexts:

  • A study demonstrated that MES effectively supports the growth of hematopoietic stem cells (HSCs) under stress conditions by maintaining optimal pH levels conducive for cellular metabolism and proliferation .
  • Another research highlighted its role in stabilizing the pH during enzymatic reactions, which is vital for accurate kinetic measurements .

Case Studies

  • Study on HSC Metabolism :
    • Researchers investigated the effect of different buffering agents on HSC metabolism under oxidative stress. They found that MES not only maintained pH but also supported glycolytic flux, enhancing ATP production in HSCs during stress conditions .
  • Enzyme Activity Assessment :
    • In a comparative study of various buffers, MES was shown to provide superior stability for enzymes such as lactate dehydrogenase, leading to more reliable activity readings compared to traditional buffers like phosphate or acetate .

Safety and Handling

While MES is generally considered safe for laboratory use, it is important to handle it with care due to potential hazards associated with skin or eye exposure. Proper safety measures should be taken, including using personal protective equipment (PPE) and working within a fume hood if necessary.

Q & A

Q. What are the recommended methods for synthesizing Sodium 2-Morpholinoethanesulfonate Monohydrate with high purity?

Synthesis typically involves sulfonation of morpholine derivatives followed by neutralization with sodium hydroxide. A common approach is reacting 2-chloroethanesulfonic acid with morpholine in aqueous conditions, followed by crystallization as the monohydrate salt. Purity optimization may require recrystallization from ethanol-water mixtures or column chromatography to remove unreacted precursors . Note: Adapt methods from structurally analogous sulfonates, as direct synthesis protocols for this compound are not explicitly detailed in the evidence.

Q. How does this compound function as a buffer in biochemical assays?

The compound acts as a zwitterionic buffer effective in the pH range of 5.5–6.7 due to its sulfonic acid group (pKa ~6.1) and morpholine ring. Its low ionic strength and minimal interference with metal ions make it suitable for enzymatic assays, protein crystallization, and cell culture media. Stability at high temperatures and lack of UV absorbance are additional advantages .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data for this compound are limited, general sulfonate-handling practices apply:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a well-ventilated area or fume hood to prevent inhalation of fine particulates.
  • Store away from strong oxidizers (e.g., peroxides) to avoid exothermic reactions .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or WinGX can determine the monohydrate structure, including hydrogen-bonding networks between the sulfonate group and water molecules. Pair with ORTEP-III for thermal ellipsoid visualization. For high-throughput screening, employ crystallization trials with PEG/Ion screens to optimize crystal growth conditions .

Q. What experimental factors influence the buffering capacity of this compound under non-standard conditions (e.g., high ionic strength or subzero temperatures)?

Key variables include:

  • Ionic strength : High salt concentrations (>200 mM) may alter pKa via the Debye-Hückel effect, requiring pH recalibration.
  • Temperature : Buffer capacity decreases at <4°C; pre-cool solutions to avoid pH drift.
  • Metal chelation : While MES has low metal-binding affinity, trace divalent cations (e.g., Mg²⁺) may precipitate in phosphate-containing systems .

Q. How can researchers address contradictions in reported stability data for this compound in long-term storage?

Discrepancies often arise from humidity exposure (hygroscopicity) or light-induced degradation. Mitigation strategies:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
  • Store in desiccators with silica gel and use amber vials to prevent photolysis .

Q. What advanced spectroscopic methods characterize interactions between this compound and biomacromolecules?

  • NMR : ¹H/¹³C NMR can map binding sites on proteins via chemical shift perturbations.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.
  • FTIR : Identify sulfonate-group vibrations (asymmetric SO₃⁻ stretch at ~1200 cm⁻¹) to probe conformational changes .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Purity, yield, crystallinityRecrystallization, HPLC
Structural Analysis H-bonding, lattice parametersSXRD (SHELXL), ORTEP-III
Buffer Optimization pH, ionic strength, temperaturepH-stat, DSC (Differential Scanning Calorimetry)
Stability Studies Degradation kineticsAccelerated stability chambers, HPLC-MS

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